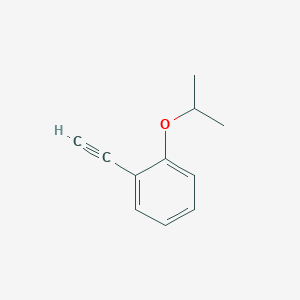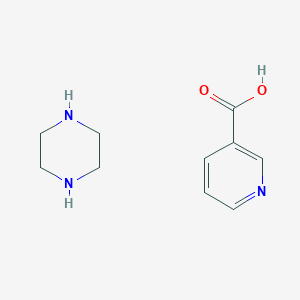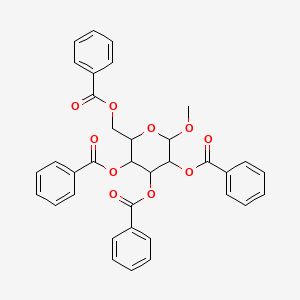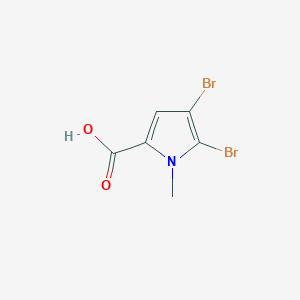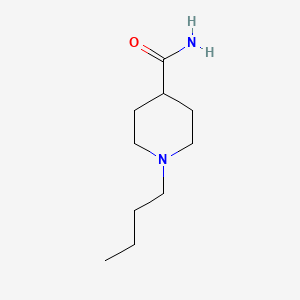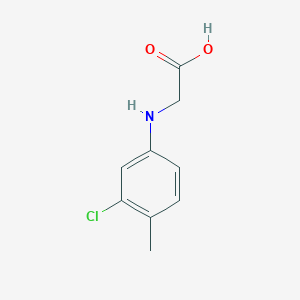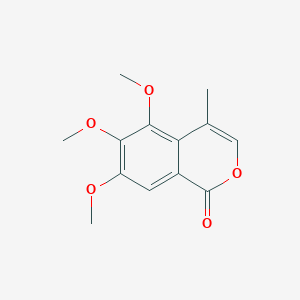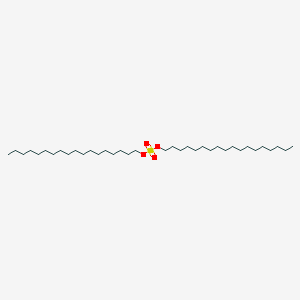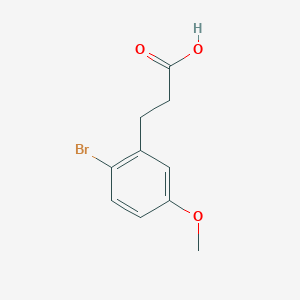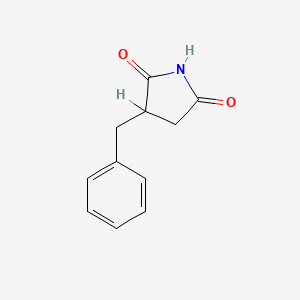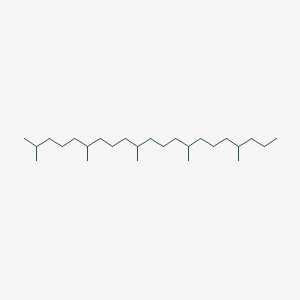
2,6,10,14,18-PENTAMETHYLHENEICOSANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14,18-PENTAMETHYLHENEICOSANE is a long-chain hydrocarbon with the molecular formula C26H54. It is a waxy solid at room temperature and is characterized by the presence of five methyl groups attached to the carbon chain at positions 2, 6, 10, 14, and 18 . This compound is known for its hydrophobic nature, stability, and resistance to oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6,10,14,18-PENTAMETHYLHENEICOSANE can be synthesized through various chemical reactions, including rearrangement reactions and alkylation reactions under acidic or basic catalysis . In laboratory settings, it is often prepared by the alkylation of smaller hydrocarbons using methylating agents.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic alkylation of long-chain hydrocarbons. This process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6,10,14,18-PENTAMETHYLHENEICOSANE primarily undergoes substitution reactions due to the presence of multiple methyl groups. It is relatively resistant to oxidation and reduction under standard conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include halogens for halogenation reactions and strong acids or bases for catalyzing substitution reactions .
Major Products: The major products formed from reactions involving this compound are typically halogenated derivatives or other substituted hydrocarbons .
Scientific Research Applications
2,6,10,14,18-PENTAMETHYLHENEICOSANE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6,10,14,18-PENTAMETHYLHENEICOSANE is primarily based on its hydrophobic nature. It interacts with other hydrophobic molecules and surfaces, forming stable, protective layers. This property is exploited in its use as a lubricant and protective agent .
Comparison with Similar Compounds
2,6,10,14,18-Pentamethyleicosane (C25H52): Similar in structure but with one less carbon atom.
2,6,10,14,18-Pentamethylhexacosane (C26H54): Similar in structure but with a different arrangement of methyl groups.
Uniqueness: 2,6,10,14,18-PENTAMETHYLHENEICOSANE is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties. Its stability and resistance to oxidation make it particularly valuable in industrial applications .
Properties
IUPAC Name |
2,6,10,14,18-pentamethylhenicosane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54/c1-8-13-23(4)16-10-17-25(6)20-12-21-26(7)19-11-18-24(5)15-9-14-22(2)3/h22-26H,8-21H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYOQEAJTHSPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423845 |
Source


|
| Record name | Heneicosane, 2,6,10,14,18-pentamethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66519-77-5 |
Source


|
| Record name | Heneicosane, 2,6,10,14,18-pentamethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
